molecular formula C18H26N2 B5262151 1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B5262151
M. Wt: 270.4 g/mol
InChI Key: GWDYYIIJGQJYPN-VJOITTNLSA-N
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Description

1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a compound belonging to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and ability to form stable complexes with various metal ions .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Substitution reactions can involve nucleophilic or electrophilic reagents, such as alkyl halides or acyl chlorides, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction can yield secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives with different properties .

Mechanism of Action

Comparison with Similar Compounds

1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine can be compared with other similar piperazine derivatives, such as:

    Amoxapine: An antidepressant with a piperazine ring structure.

    Bifeprunox: An antipsychotic with a piperazine core.

    Cyclizine: An antihistamine containing a piperazine ring.

    Itraconazole: An antifungal with a piperazine moiety.

    Ciprofloxacin: An antibiotic with a piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2/c1-3-17(2)16-20-14-12-19(13-15-20)11-7-10-18-8-5-4-6-9-18/h3-10H,11-16H2,1-2H3/b10-7+,17-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDYYIIJGQJYPN-VJOITTNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCN(CC1)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCN(CC1)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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